molecular formula C19H17ClN4O2S2 B2773268 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea CAS No. 922845-37-2

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2773268
CAS No.: 922845-37-2
M. Wt: 432.94
InChI Key: QSYCHOVTUVVDDA-UHFFFAOYSA-N
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Description

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
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Properties

IUPAC Name

1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-3-8-15(9-12(11)2)21-17(26)22-18-23-24-19(28-18)27-10-16(25)13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYCHOVTUVVDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea represents a novel class of thiadiazole-based compounds with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and urease inhibitory properties, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring fused with a urea moiety and substituted aromatic groups. The synthesis typically involves the reaction of thiadiazole derivatives with urea under specific conditions to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxicity against various cancer cell lines:

  • In vitro Studies : The compound demonstrated cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. For example, one derivative exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong antitumor activity .
    CompoundCell LineIC50 (µg/mL)
    4iMCF-72.32
    4eMCF-75.36
    5-FUMCF-710.10

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The target compound's structural features contribute to its effectiveness against various pathogens:

  • Antibacterial Activity : Compounds bearing the thiadiazole moiety showed promising results against Gram-positive and Gram-negative bacteria. For instance, fluorinated derivatives exhibited MIC values ranging from 20–28 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .

Urease Inhibition

Urease inhibition is another critical area where this compound shows potential:

  • Inhibition Studies : The compound has been evaluated for its urease inhibitory activity, revealing significant potency with an IC50 value of approximately 0.87 µM, which is markedly lower than that of traditional inhibitors like thiourea (IC50 = 22.54 µM). This suggests that the structural modifications enhance its binding affinity to the urease active site .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Thiadiazole Ring : The presence of the thiadiazole ring is crucial for biological activity due to its ability to stabilize interactions with biological targets.
  • Substituents : Variations in substituents on the aromatic rings significantly influence potency. For example, fluorinated analogs showed enhanced activity compared to their non-fluorinated counterparts .

Molecular Dynamics Studies

Molecular dynamics simulations have been employed to understand the interaction dynamics between the compound and its biological targets:

  • Stability Analysis : Simulations indicated that the compound forms stable complexes with urease over extended periods, suggesting a robust interaction that may lead to effective inhibition .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the thiadiazole scaffold have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

Antimicrobial Properties

The compound exhibits potent antimicrobial activity against a range of pathogens. Research indicates that thiadiazole-based compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in microorganisms . This makes them promising candidates for developing new antibiotics.

Antiepileptic Effects

The 1,3,4-thiadiazole framework has been associated with anticonvulsant activity. Studies have demonstrated that compounds with this moiety can protect against seizures in animal models, suggesting potential therapeutic applications in treating epilepsy . For example, specific derivatives showed significant protection rates in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

Synthesis and Structure-Activity Relationship

The synthesis of 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea involves multi-step reactions that typically include the formation of the thiadiazole ring followed by coupling reactions to introduce various substituents . Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Case Study 1: Anticancer Activity

In a study published in Frontiers in Chemistry, a series of thiadiazole derivatives were evaluated for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the thiadiazole ring enhanced cytotoxicity significantly compared to unmodified compounds .

CompoundIC50 (μM)Mechanism of Action
Compound A12Apoptosis induction
Compound B8Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development .

PathogenMIC (μg/mL)Comparison to Standard
E. coli16Amoxicillin (32 μg/mL)
S. aureus8Vancomycin (16 μg/mL)

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic substitutions and ring-opening reactions. Key observations:

  • Halogenation : Thiadiazole derivatives undergo chlorination under Cl₂ gas in acidic conditions (e.g., HCl/1,2-dichloroethane), forming sulfonyl chlorides . For example:

    Thiadiazole-SH+Cl2Thiadiazole-SO2Cl(yield: 42%)[2]\text{Thiadiazole-SH} + \text{Cl}_2 \rightarrow \text{Thiadiazole-SO}_2\text{Cl} \quad (\text{yield: 42\%})[2]
  • Nucleophilic Attack : The sulfur atom in the thiadiazole ring reacts with nucleophiles (e.g., amines), forming substituted derivatives.

Thioether Linkage Oxidation

The -S- group in the thioether moiety is susceptible to oxidation:

  • Sulfoxide/Sulfone Formation : Reaction with oxidizing agents (e.g., H₂O₂ or mCPBA) converts the thioether to sulfoxides (R-SO) or sulfones (R-SO₂) under controlled pH and temperature.

Ketone Group Reactivity

The 2-oxoethyl group undergoes typical ketone reactions:

  • Nucleophilic Addition : Reacts with Grignard reagents or hydrides (e.g., NaBH₄) to form secondary alcohols.

  • Enolate Formation : Base-catalyzed deprotonation generates enolates, enabling alkylation or aldol condensation.

Urea Moiety Hydrolysis and Interactions

The urea group (-NH-C(=O)-NH-) displays:

  • Hydrolysis : Acidic or basic conditions cleave the urea into amines and CO₂. For example:

    Urea+H2OH+/OHAmine+CO2+Ammonia[1]\text{Urea} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Amine} + \text{CO}_2 + \text{Ammonia}[1]
  • Hydrogen Bonding : The urea NH groups form H-bonds with biological targets (e.g., COX-II enzymes), as seen in docking studies of structurally similar compounds .

Key Research Findings

  • Synthetic Optimization : Reactions involving thiadiazoles require strict temperature control (−2°C to 0°C) to prevent decomposition .

  • Biological Relevance : Urea derivatives show affinity for COX-II via H-bonding with residues like Ser339 and Arg499, as demonstrated in molecular docking studies .

  • Analytical Validation : Progress is monitored via TLC, with final structures confirmed by NMR and IR spectroscopy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

  • Step 1 : Condensation of substituted thiosemicarbazides with carboxylic acid derivatives (e.g., POCl₃-mediated cyclization at 90°C under reflux) .
  • Step 2 : Introduction of the 4-chlorophenyl-2-oxoethyl thioether group via nucleophilic substitution, using triethylamine as a base in DMF or ethanol .
  • Step 3 : Urea linkage formation via reaction of an isocyanate intermediate with 3,4-dimethylaniline .
    • Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes vs. 3–6 hours) and improve yields (75–85% vs. 60–70%) .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.005 Å) and confirms the thiadiazole-urea conformation .
  • NMR/IR spectroscopy : Identifies functional groups (e.g., urea NH stretches at 3300–3400 cm⁻¹) and aryl substituents .
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 434.96 for [M+H]⁺) .

Q. What preliminary biological activities have been reported?

  • Screening assays :

  • Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus MIC = 8–16 µg/mL) using broth microdilution .
  • Anticancer : Evaluated in MCF-7 cells (IC₅₀ = 12.5 µM) via MTT assay .
  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 0.8 µM) in RAW 264.7 macrophages .

Advanced Research Questions

Q. How do substituents on the thiadiazole and urea moieties influence bioactivity?

  • SAR Insights :

Substituent ModificationBioactivity ImpactExample Reference
4-Chlorophenyl Enhances antimicrobial activity (MIC ↓ by 50%) vs. 3-chloro analogs .
3,4-Dimethylphenyl Increases lipophilicity (logP = 3.2), improving blood-brain barrier penetration .
Thioether linkage Stabilizes metabolism (t₁/₂ = 4.5 hours in liver microsomes) vs. sulfoxide derivatives .

Q. What computational strategies are used to predict binding modes and pharmacokinetics?

  • Methods :

  • Molecular docking : AutoDock Vina predicts binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .
  • QSAR models : 3D descriptors (e.g., polar surface area < 90 Ų) correlate with oral bioavailability .
  • ADMET Prediction : SwissADME estimates moderate solubility (LogS = -4.1) and CYP3A4 inhibition risk .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 25 µM in MCF-7) may arise from:

  • Assay conditions : Serum concentration (10% FBS vs. serum-free) alters compound stability .
  • Cell passage number : Higher passages reduce sensitivity due to genetic drift .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with structural analogs (e.g., pyridine-substituted derivatives) .

Key Recommendations for Researchers

  • Experimental Design : Prioritize microwave synthesis for scalability and use cryopreserved cell lines to minimize variability .
  • Data Interpretation : Cross-reference bioactivity with computational models to identify false positives .
  • Contradiction Management : Replicate studies using orthogonal assays (e.g., ATP-based viability + apoptosis markers) .

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